molecular formula C26H23N5O3S B3604653 3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B3604653
M. Wt: 485.6 g/mol
InChI Key: RFGAHLOPQGBNGD-UHFFFAOYSA-N
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Description

3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a benzyl group, a nitro group, a pyrrolidine ring, and a phenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. Another method involves the use of azide-aldehyde cycloaddition reactions, which are efficient for the synthesis of triazole-containing scaffolds . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The benzyl and phenyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The nitro group and the triazole ring play crucial roles in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c32-25(29-15-7-8-16-29)20-13-14-23(22(18-20)31(33)34)35-26-28-27-24(17-19-9-3-1-4-10-19)30(26)21-11-5-2-6-12-21/h1-6,9-14,18H,7-8,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGAHLOPQGBNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)SC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 5
Reactant of Route 5
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 6
Reactant of Route 6
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

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